molecular formula C26H16N2O6 B049311 1,3-Bis(4-maleimidophenoxy)benzene CAS No. 115341-26-9

1,3-Bis(4-maleimidophenoxy)benzene

Cat. No.: B049311
CAS No.: 115341-26-9
M. Wt: 452.4 g/mol
InChI Key: UGJHILWNNSROJV-UHFFFAOYSA-N
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Description

1,3-Bis(4-maleimidophenoxy)benzene is a bismaleimide compound known for its excellent thermal stability, mechanical properties, and resistance to radiation and chemicals . It is widely used in high-performance applications, particularly in the fields of materials science and engineering.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-maleimidophenoxy)benzene can be synthesized through a multi-step process involving the reaction of maleic anhydride with an appropriate diamine to form a bismaleimide intermediate. This intermediate is then reacted with 1,3-dihydroxybenzene under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-maleimidophenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include diamines, epoxy resins, and other thermosetting materials. Typical reaction conditions involve elevated temperatures and the presence of catalysts to facilitate the curing process .

Major Products Formed

The major products formed from reactions involving this compound include high-performance polymers and thermosetting resins with enhanced thermal and mechanical properties .

Mechanism of Action

The mechanism of action of 1,3-Bis(4-maleimidophenoxy)benzene involves its ability to undergo polymerization and curing reactions, forming cross-linked networks that enhance the thermal and mechanical properties of the resulting materials. The molecular targets and pathways involved include the interaction with epoxy resins and other thermosetting materials, leading to the formation of stable, high-performance polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(4-maleimidophenoxy)benzene is unique due to its specific molecular structure, which provides a balance of thermal stability, mechanical strength, and chemical resistance. This makes it particularly suitable for high-performance applications where these properties are critical .

Properties

IUPAC Name

1-[4-[3-[4-(2,5-dioxopyrrol-1-yl)phenoxy]phenoxy]phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H16N2O6/c29-23-12-13-24(30)27(23)17-4-8-19(9-5-17)33-21-2-1-3-22(16-21)34-20-10-6-18(7-11-20)28-25(31)14-15-26(28)32/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGJHILWNNSROJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N3C(=O)C=CC3=O)OC4=CC=C(C=C4)N5C(=O)C=CC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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